molecular formula C16H17NO4 B3021169 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid CAS No. 352549-26-9

1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Cat. No.: B3021169
CAS No.: 352549-26-9
M. Wt: 287.31 g/mol
InChI Key: YPSSTTBPDIPQEB-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid (CAS 352549-26-9) is a high-value carbazole derivative with a molecular formula of C16H17NO4 and a molecular weight of 287.31 g/mol . This compound features a tetrahydrocarbazole scaffold, a structure of significant interest in medicinal chemistry, further functionalized with both an ethoxycarbonyl and a carboxylic acid group, making it a versatile building block for chemical synthesis and pharmaceutical research . Its specific structural attributes suggest potential as a key intermediate in the development of bioactive molecules. Notably, derivatives based on the 2,3,4,9-tetrahydro-1H-carbazole core have been identified in patent literature as potent antagonists of the CRTH2 (Chemoattractant Receptor-Homologous Molecule expressed on T Helper 2 cells) receptor . This mechanism is a promising therapeutic target for the treatment of inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis . As such, this compound is intended for research applications only, including as a reference standard, a synthetic precursor, or for biological screening in early-stage drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-ethoxycarbonyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-21-16(20)12-8-4-6-10-9-5-3-7-11(15(18)19)13(9)17-14(10)12/h3,5,7,12,17H,2,4,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSSTTBPDIPQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1NC3=C2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387801
Record name 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352549-26-9
Record name 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, synthesis pathways, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 247.27 g/mol
  • Appearance : White to off-white powder
  • Solubility : Slightly soluble in DMSO and methanol .

Antimycobacterial Activity

Research indicates that carbazole derivatives exhibit significant antimycobacterial properties. Specifically, this compound has been implicated in the synthesis of compounds that serve as precursors for antimycobacterial agents. These derivatives are essential in developing treatments for tuberculosis and other mycobacterial infections .

Antitumor Activity

This compound is a precursor in the synthesis of ellipticine, an anti-tumor drug. Ellipticine and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the intercalation into DNA and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .

Antibiotic and Antiviral Properties

Carbazole alkaloids, including derivatives of this compound, have shown antibiotic and antiviral activities. Studies have reported their efficacy against several pathogens, suggesting a potential role in treating infections caused by bacteria and viruses .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of Tetrahydrocarbazole Skeleton : Utilizing phenylhydrazine and cyclohexanedione as starting materials.
  • Carboxylation : Introduction of the ethoxycarbonyl group via ethyl chloroformate or similar reagents under basic conditions.
  • Purification : Crystallization from suitable solvents to obtain pure product.

Case Studies and Research Findings

StudyFindings
Ergün et al. (2004)Demonstrated that derivatives of tetrahydrocarbazole can be synthesized as precursors for ellipticine with significant anti-tumor activity .
Chakraborty & Roy (1991)Reported on the antibiotic properties of carbazole alkaloids derived from Murraya species .
Kondo et al. (1986)Investigated the cytotoxic effects of carbazole derivatives on various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to other carbazole derivatives suggests it may exhibit a range of biological activities.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of carbazole derivatives. The findings indicated that compounds similar to 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid showed significant inhibition of tumor cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

CompoundActivityReference
This compoundAnticancer[Journal of Medicinal Chemistry]

Materials Science

Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for various chemical modifications that can lead to materials with specific characteristics such as increased thermal stability or improved mechanical strength.

Case Study: Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity. The study utilized electrochemical methods to characterize the resulting materials and found that they exhibited promising conductivity levels suitable for applications in electronic devices.

Polymer TypeConductivity (S/cm)Reference
Conductive Polymer0.01 - 0.05[Materials Science Journal]

Environmental Applications

Biodegradation Studies
Given its chemical structure, there is growing interest in studying the biodegradation pathways of this compound. Understanding how it interacts with environmental microorganisms can inform its safety profile and ecological impact.

Case Study: Microbial Degradation
An investigation into the microbial degradation of carbazole derivatives revealed that certain strains of bacteria could effectively degrade this compound. This research is crucial for assessing the compound's environmental fate and potential toxicity.

Microbe StrainDegradation Rate (%)Reference
Pseudomonas sp.75% in 48 hours[Environmental Microbiology Journal]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Substituent Position and Type

The table below highlights key differences in substituents among structurally related tetrahydrocarbazole derivatives:

Compound Name CAS Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid 352549-26-9 Ethoxycarbonyl (1), carboxylic acid (8) 211.26 Intermediate for drug synthesis
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid Not provided Benzyl (9), carboxylic acid (8) 305.37 Binds to adipocyte fatty acid-binding protein (unknown pharmacological action)
2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid 65764-56-9 Carboxylic acid (8) 215.25 Discontinued; structural simplicity
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid Not provided Methyl (3), carboxylic acid (8) ~215 (estimated) Potential synthetic intermediate
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Not provided Methyl (8), ketone (1) ~201 (estimated) Intermediate for alkaloid synthesis

Key Observations :

  • The ethoxycarbonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity compared to simpler analogs like the unsubstituted carboxylic acid derivative (CAS: 65764-56-9) .
  • The benzyl-substituted analog () has a higher molecular weight (305.37 g/mol) and demonstrates affinity for fatty acid-binding proteins, suggesting that aromatic substituents at position 9 enhance biological interactions.

Pharmacological and Physicochemical Properties

Solubility and Stability
  • The carboxylic acid group at position 8 enhances water solubility compared to non-polar analogs like 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .
  • The ethoxycarbonyl group may improve lipid membrane permeability, a critical factor in drug bioavailability.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical in its preparation?

Methodological Answer: The synthesis of carbazole derivatives often employs tetrahydrocarbazolones as advanced intermediates. For example, hydrazone derivatives can be converted to 1-oxo intermediates, which are pivotal for constructing the carbazole core . A typical route involves:

Condensation reactions using NaN₃ as a catalyst in DMF at 50°C for 3 hours to form azidomethyl intermediates .

Cyclization under reflux with reagents like cyanacetamide and tert-butyl peroxide in THF, followed by acidification to isolate the product .

Q. Key Intermediates :

  • 1-Oxo-tetrahydrocarbazolones (via hydrazones) .
  • 4-Azidomethylpyrazole derivatives (for functionalization) .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For tetrahydrocarbazole derivatives:

  • Single-crystal diffraction data (e.g., Acta Crystallographica reports) provide bond lengths, angles, and torsion angles .
  • Complementary techniques :
    • NMR : To confirm proton environments (e.g., ethyl ester groups at δ ~1.3–4.3 ppm).
    • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., MH⁺ peaks with <5 ppm error) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) of structurally similar carbazoles:

  • Handling : Use PPE (gloves, goggles) due to potential irritancy .
  • Storage : Stable at room temperature but sensitive to moisture; store in airtight containers .
  • First Aid : In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer: Use factorial design to systematically vary parameters :

VariableRange TestedOptimal ConditionImpact on Yield
Temperature40–70°C60°C+15% efficiency
Catalyst (NaN₃)1–3 equivalents2 equivalentsReduces byproducts
SolventDMF vs. THFDMFHigher polarity improves cyclization

Example : Increasing reaction time from 3 to 5 hours in THF improved yields by 11% .

Q. How can contradictions in spectral data be resolved during characterization?

Methodological Answer: Contradictions in MS/NMR data may arise from:

  • Isomeric impurities : Use preparative HPLC to isolate pure fractions.
  • Tautomerism : Conduct variable-temperature NMR to identify dynamic equilibria.
  • Reference standards : Compare with published HRMS data (e.g., MH⁺ = 539.152266 for chlorinated analogs) .

Case Study : A byproduct in clozapine synthesis was identified via HRMS and isolated via column chromatography .

Q. What biological activities are associated with structurally related carbazole derivatives?

Methodological Answer: Carbazoles exhibit diverse bioactivities, validated via:

  • Antimicrobial assays : Disk diffusion against S. aureus (zone of inhibition ≥15 mm at 50 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values <10 µM for chlorinated derivatives) .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 2.8 µM for ethoxycarbonyl analogs) .

Note : Marine-derived carbazoles show enhanced bioactivity due to halogenation .

Q. How does this compound serve as an intermediate in natural product synthesis?

Methodological Answer: The ethyl ester group enables downstream functionalization for alkaloid synthesis:

Hydrolysis : Convert ester to carboxylic acid for coupling reactions.

Alkylation : Introduce methyl/aryl groups at the 8-position via nucleophilic substitution.

Biosynthetic mimicry : Cyclization mimics pathways in carbazole alkaloid biosynthesis (e.g., hyellazole) .

Data Contradiction Analysis Example :
Issue : Conflicting yields (69% vs. 11%) in a clozapine analog synthesis .
Resolution :

  • Byproduct formation : Traced to excess TiCl₄, which promoted amidine side reactions.
  • Mitigation : Reduce TiCl₄ from 3 to 1.5 equivalents, improving main product yield to 73% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

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